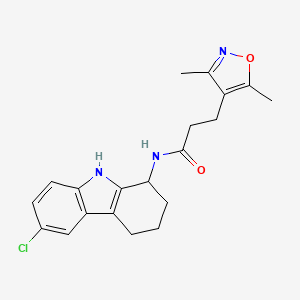

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Description

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic small molecule featuring a tetrahydrocarbazole core substituted with a chloro group at position 6 and a propanamide side chain linked to a 3,5-dimethylisoxazole moiety. The carbazole scaffold is known for its pharmacological relevance in targeting neurotransmitter receptors and enzymes, while the isoxazole group contributes to metabolic stability and ligand-receptor interactions .

Properties

Molecular Formula |

C20H22ClN3O2 |

|---|---|

Molecular Weight |

371.9 g/mol |

IUPAC Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |

InChI |

InChI=1S/C20H22ClN3O2/c1-11-14(12(2)26-24-11)7-9-19(25)22-18-5-3-4-15-16-10-13(21)6-8-17(16)23-20(15)18/h6,8,10,18,23H,3-5,7,9H2,1-2H3,(H,22,25) |

InChI Key |

BTSUXWAHYSLJKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide, a compound belonging to the carbazole family, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C20H21ClN2O

- CAS Number : 121593-98-4

- Molecular Weight : 340.84654 g/mol

Antitumor Activity

Research has indicated that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that various N-substituted carbazoles can inhibit cancer cell proliferation through multiple mechanisms:

- Inhibition of Kinases : Certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, specific N-substituted pyrrolocarbazoles demonstrated IC50 values in the nanomolar range against various cancer cell lines .

- Apoptotic Induction : Compounds such as N-ethyl-carbazole derivatives have shown to induce apoptosis in lung carcinoma and glioma cell lines, with IC50 values indicating high potency .

Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been explored in relation to neurodegenerative diseases. These compounds have been found to modulate pathways associated with neuroinflammation and oxidative stress, contributing to their neuroprotective effects. Specifically:

- STAT3 Inhibition : Some N-alkylcarbazole derivatives inhibit STAT3 activation, which is linked to tumorigenesis and neurodegenerative processes .

Antimicrobial Properties

Carbazole derivatives also exhibit antimicrobial activity against various pathogens. The structural features of these compounds play a significant role in their effectiveness against bacterial and fungal strains.

Study 1: Antiproliferative Activity

A study conducted by Akue-Gedu et al. synthesized several N-substituted carbazoles and evaluated their antiproliferative activities against human cancer cell lines such as PA1 (ovarian carcinoma) and PC3 (prostate carcinoma). The results indicated that certain compounds had MIC values ranging from 8–20 µM, demonstrating promising anticancer activity .

Study 2: Neuroprotective Mechanisms

Research by Saturnino et al. focused on the neuroprotective effects of N-alkylcarbazole derivatives on adult neurogenesis. The study revealed that these compounds could enhance the concentration of soluble amyloid-beta peptides, suggesting a potential role in Alzheimer's disease treatment .

Comparison with Similar Compounds

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

- Key Differences: Substituent: Methoxy (electron-donating) vs. chloro (electron-withdrawing) at position 4. Heterocycle: Indole (hydrogen bond donor via NH) vs. 3,5-dimethylisoxazole (hydrogen bond acceptor via oxazole oxygen).

Physicochemical Properties :

Property Target Compound (Chloro) Methoxy Analog Molecular Weight ~415–420* 401.51 logP (Lipophilicity) Higher (estimated >4.5) 4.48 Solubility (logSw) Likely lower (<-4.3) -4.35 *Estimated based on structural similarity.

Biological Implications :

The chloro substituent may enhance blood-brain barrier penetration compared to methoxy, but the indole in the analog could improve target engagement via π-π stacking or NH interactions .

Heterocyclic Carboxamide Derivatives

Pyrazole-Carboxamide Derivatives (e.g., Compounds 3a–3e in )

- Structural Contrasts: Core: Pyrazole vs. carbazole. Substituents: Cyanopyrazole and aryl groups vs. chloro-tetrahydrocarbazole and dimethylisoxazole.

- Synthetic Yields :

Pyrazole-carboxamides in show moderate yields (62–71%), suggesting similar challenges in amide coupling steps for the target compound . - Bioactivity Clues :

Pyrazole derivatives often target kinases or inflammatory pathways, whereas carbazoles are explored in neurodegenerative diseases, indicating divergent therapeutic applications .

Triazole and Benzoxazole Derivatives

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h)

- Key Contrasts :

- Heterocycle : Benzoxazole-triazole-thione vs. carbazole-isoxazole.

- Functional Groups : Thione (polarizable sulfur) vs. propanamide (hydrogen bonding).

Physicochemical Data :

Property Compound 6h Target Compound Molecular Weight 419.88 ~415–420 logP ~3.5 (estimated) >4.5 Polar Surface Area Higher (due to thione) Moderate (44–50 Ų) Implications :

The thione group in 6h enhances solubility but reduces membrane permeability compared to the target compound’s lipophilic isoxazole .

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.